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  • Product: 2-amino-4-bromo-pyridine hydrochloride
  • CAS: 1001419-41-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Toxicity, Mechanistic Hazards, and Handling Protocols for 2-Amino-4-bromo-pyridine Hydrochloride

Executive Summary 2-Amino-4-bromo-pyridine hydrochloride (CAS: 1001419-41-5) and its free base counterpart (CAS: 84249-14-9) are critical halogenated building blocks widely utilized in pharmaceutical and agrochemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-bromo-pyridine hydrochloride (CAS: 1001419-41-5) and its free base counterpart (CAS: 84249-14-9) are critical halogenated building blocks widely utilized in pharmaceutical and agrochemical synthesis[1]. Recognized for their role as key intermediates in the development of neurological therapeutics and kinase inhibitors, these compounds offer unique reactivity profiles due to the electron-withdrawing bromine substituent[2].

However, the transition from the free base to the hydrochloride salt introduces significant physical and toxicological variables. While the salt form enhances aqueous solubility—a boon for downstream synthetic workflows—it simultaneously increases hygroscopicity and introduces severe localized acidity upon dissolution. This whitepaper provides an in-depth analysis of the compound's toxicity mechanisms and establishes a self-validating protocol for its safe handling in laboratory and manufacturing environments.

Toxicity Profile and Mechanistic Causality

The hazard profile of 2-amino-4-bromo-pyridine hydrochloride is dictated by both its core heteroaromatic structure and its salt formulation. According to standardized safety data[3][4][5], the compound exhibits moderate acute systemic toxicity alongside severe localized irritation.

Mechanistic Basis of Toxicity
  • Systemic Toxicity (H302): The lipophilic nature of the brominated pyridine ring facilitates rapid cellular penetration if ingested. Once systemic, the 2-amino group can participate in aberrant hydrogen bonding with off-target biological receptors, disrupting normal cellular metabolism[5].

  • Mucosal and Respiratory Irritation (H315, H319, H335): The primary handling risk stems from the compound's behavior as a hydrochloride salt. When airborne dust contacts the moisture inherent in the respiratory tract or the conjunctiva of the eye, it rapidly dissociates. This dissociation releases pyridinium ions and free hydrochloric acid (HCl). The resulting micro-domains of extreme acidity cause an immediate, localized drop in pH, leading to rapid protein denaturation, lipid bilayer disruption, and severe inflammatory cascades[3][5].

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classifications for this compound, linking each hazard to its mechanistic cause.

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption; off-target receptor binding via the 2-amino moiety.
Skin Irritation Category 2H315: Causes skin irritationLocalized pH drop from HCl dissociation upon contact with sweat/sebum.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid protein denaturation in the cornea due to acid-induced cellular damage.
STOT - Single Exposure Category 3H335: May cause respiratory irritationAirborne dust reacting with respiratory mucosa to form acidic micro-environments.
Pathway of Mucosal Irritation

ToxicityMechanism A 2-Amino-4-bromo-pyridine HCl (Airborne Dust) B Contact with Mucosal Moisture (Eyes/Respiratory Tract) A->B C Salt Dissociation Release of HCl & Pyridinium B->C D Localized Acidification (pH Drop) C->D E Protein Denaturation & Cellular Damage D->E F Severe Irritation (H319 / H335) E->F

Mechanistic pathway of mucosal irritation caused by 2-amino-4-bromo-pyridine hydrochloride.

Self-Validating Handling and Dispensing Protocols

Standard weighing procedures are insufficient for 2-amino-4-bromo-pyridine hydrochloride. Because the salt is highly hygroscopic, it readily absorbs ambient moisture, which degrades the Active Pharmaceutical Ingredient (API) intermediate and causes the powder to adhere stubbornly to spatulas and balance surfaces. This increases the risk of aerosolization during cleaning.

To ensure absolute scientific integrity and operator safety, the following self-validating workflow must be employed. Every step is designed to verify the success of the previous action, creating a closed-loop system of accountability.

Step-by-Step Methodology

Phase 1: Environmental and PPE Verification

  • Airflow Validation: Activate the fume hood and verify the face velocity monitor reads between 0.4–0.6 m/s. Causality: This specific velocity is required to capture heavy halogenated dust particles without creating turbulent vortices that could blow the powder out of the sash.

  • Barrier Protection: Don double nitrile gloves, a fastened lab coat, and tight-fitting safety goggles. Causality: Nitrile provides superior resistance to halogenated aromatics compared to latex. Double gloving ensures that if the outer glove is contaminated by acidic micro-domains, it can be safely doffed without exposing the skin.

Phase 2: Gravimetric Dispensing 3. Anti-Static Weighing: Tare an anti-static polymeric weigh boat. Use a ceramic or grounded anti-static spatula to dispense the powder. Causality: The hydrochloride salt generates static charge easily. Anti-static tools prevent the powder from aerosolizing or clinging to the instrument. 4. Gravimetric Validation: After transferring the material to the reaction vessel, return the empty weigh boat to the balance. Validation Check: The balance must read exactly 0.000g. Any deviation indicates static-cling loss, requiring immediate localized decontamination.

Phase 3: Solution Preparation and Chemical Validation 5. Solvent Quenching: In a controlled vessel, add the primary solvent (e.g., anhydrous DMSO or buffered aqueous media). 6. Identity & Integrity Validation: Extract a 100 µL aliquot of the resulting solution and test it with narrow-range pH paper or a calibrated micro-pH probe. Validation Check: An aqueous dilution must register an acidic pH (typically pH 3–5). Causality: If the solution is neutral, it proves that either the hydrochloride salt has severely degraded via atmospheric moisture exposure, or the supplier mistakenly provided the free base (CAS 84249-14-9) instead of the salt[1][5]. This critical check prevents failed downstream syntheses.

Phase 4: Decontamination 7. Neutralization Wipe-Down: Wipe the balance and hood surfaces with a damp cloth soaked in a 5% sodium bicarbonate solution. Causality: The weak base neutralizes any invisible residues of the hydrochloride salt, preventing delayed acidic corrosion of the analytical balance and eliminating exposure risks for the next operator.

Workflow Visualization

DispensingWorkflow Step1 Pre-Weighing Verify Hood Airflow Step2 Gravimetric Dispensing (Anti-static tools) Step1->Step2 Step3 Solvent Addition (e.g., DMSO/Water) Step2->Step3 Step4 Validation Check Visual Clarity & pH Step3->Step4 Step5 Decontamination (Bicarbonate Wipe) Step4->Step5

Self-validating workflow for dispensing and preparing 2-amino-4-bromo-pyridine hydrochloride.

Spill Management and Environmental Disposal

While 2-amino-4-bromo-pyridine hydrochloride is not classified as a dangerous good for standard transport (ADR/RID, IMDG, IATA)[3][6], its halogenated heteroaromatic structure poses potential risks to aquatic environments[4].

  • Spill Response: Never dry-sweep a spill, as this will aerosolize the highly irritating dust. Instead, cover the spill with an absorbent pad dampened with a weak alkaline solution (e.g., sodium bicarbonate). This suppresses dust generation and simultaneously neutralizes the acidic potential of the salt.

  • Disposal: All contaminated pads, PPE, and empty packaging must be sealed in high-density polyethylene (HDPE) containers and disposed of via a licensed professional waste disposal service in accordance with local environmental regulations[3][4].

References

  • PubChem. "2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282". National Center for Biotechnology Information. URL:[Link]

  • Angene Chemical. "Safety Data Sheet: 2-Amino-4-bromopyridine (CAS 84249-14-9)". Angene International Limited. URL: [Link]

  • Accela ChemBio. "Product Information: 2-Amino-4-bromopyridine Hydrochloride (CAS 1001419-41-5)". Accela ChemBio Inc. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination using 2-amino-4-bromo-pyridine hydrochloride

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine Hydrochloride Executive Summary The construction of 2-amino-4-(alkyl/arylamino)pyridine scaffolds is a critical transformation in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine Hydrochloride

Executive Summary

The construction of 2-amino-4-(alkyl/arylamino)pyridine scaffolds is a critical transformation in the development of kinase inhibitors, antivirals, and CNS therapeutics. This application note details a highly chemoselective Buchwald-Hartwig cross-coupling protocol utilizing 2-amino-4-bromopyridine hydrochloride. By strategically modulating base stoichiometry and employing sterically demanding bidentate phosphine ligands, researchers can achieve high-yielding C–N bond formation while completely suppressing the competitive homocoupling of the unprotected C2-primary amine.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen, rather than just following a recipe. The use of 2-amino-4-bromopyridine hydrochloride presents three distinct chemical challenges that dictate our protocol design:

  • The Hydrochloride Salt Challenge: 2-Amino-4-bromopyridine is frequently supplied and stored as a hydrochloride salt to prevent oxidative degradation and enhance shelf-life. However, introduction into a palladium-catalyzed regime requires precise stoichiometric compensation. The base in this reaction serves a dual purpose: neutralizing the HCl salt to liberate the free base, and deprotonating the coordinated amine during the catalytic cycle[1]. Failure to add exactly one extra equivalent of base leads to incomplete conversion due to the premature consumption of the catalytic base pool.

  • Chemoselectivity and the Unprotected 2-Amino Group: A common concern is the potential for the unprotected C2–NH₂ group to act as a competing nucleophile, leading to oligomerization. However, the lone pair of the 2-amino group is strongly delocalized into the electron-deficient pyridine π-system. This amidine-like resonance drastically reduces its nucleophilicity compared to incoming aliphatic or standard aryl amines. Consequently, the external amine outcompetes the internal 2-amino group during the transmetalation/coordination step of the catalytic cycle[2].

  • Catalyst Poisoning and Ligand Causality: Pyridine rings strongly coordinate to transition metals, which can poison the palladium catalyst by forming stable, off-cycle Pd(II) complexes. To circumvent this, sterically demanding bidentate ligands with large bite angles (e.g., BINAP, Xantphos, or BrettPhos) are required[3][4]. These ligands enforce a specific geometry that accelerates the final reductive elimination step, rapidly ejecting the product and regenerating the active Pd(0) species before stable poisoning complexes can form[5].

Workflow & Catalytic Pathway

G N1 1. Substrate Activation Neutralize HCl Salt with Base N2 2. Oxidative Addition Pd(0) inserts into C-Br bond N1->N2 Liberated Free Base N3 3. Amine Coordination External amine binds to Pd(II) N2->N3 Pd(II) Aryl Bromide N4 4. Transmetalation Base removes proton N3->N4 Competitive Binding Won N5 5. Reductive Elimination C-N Bond forms, Pd(0) regenerates N4->N5 Amido-Palladium Complex N5->N2 Catalytic Turnover

Catalytic cycle of the Buchwald-Hartwig amination highlighting the dual role of the base.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for coupling 2-amino-4-bromopyridine hydrochloride (1.0 equiv) with a standard secondary amine, morpholine (1.2 equiv).

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃NaOtBu (2.2)Toluene10015%Monodentate ligand led to rapid catalyst poisoning.
2Pd₂(dba)₃BINAPNaOtBu (2.2)Toluene10078%Good conversion, but slight homocoupling detected.
3Pd₂(dba)₃XantphosCs₂CO₃ (3.0)1,4-Dioxane10085%Excellent chemoselectivity; slower reaction rate.
4 Pd₂(dba)₃ BrettPhos NaOtBu (2.5) Toluene 100 94% Optimal conditions. Rapid turnover and high purity.
5Pd₂(dba)₃BrettPhosNaOtBu (1.5)Toluene100<10%Incomplete HCl neutralization stalled the catalytic cycle.

Note: Entry 5 demonstrates the critical necessity of adding >2.0 equivalents of base to account for the hydrochloride salt.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. It includes specific visual and analytical checkpoints to ensure reaction integrity at every stage.

Materials Required:

  • 2-Amino-4-bromopyridine hydrochloride (1.0 mmol, 209.5 mg)

  • External Amine (e.g., Morpholine) (1.2 mmol, 104.5 mg / 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 22.9 mg)

  • BrettPhos ligand (0.05 mmol, 26.8 mg)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240.3 mg)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar. Cool the vessel under a continuous stream of dry Argon to ensure a moisture-free environment.

  • Solid Reagent Loading: Add 2-amino-4-bromopyridine hydrochloride, Pd₂(dba)₃, BrettPhos, and NaOtBu to the vessel. Causality Note: Loading the base simultaneously with the salt ensures immediate neutralization upon solvent addition, preventing the acidic hydrochloride from degrading the electron-rich phosphine ligand.

  • Degassing and Solvent Addition: Seal the vessel with a septum. Evacuate and backfill with Argon (repeat 3 times). Add anhydrous, degassed toluene (10 mL) via syringe. Self-Validation Checkpoint: The mixture will initially appear dark purple/black (due to the Pd₂(dba)₃) and an immediate fine white precipitate (NaCl) will form as the NaOtBu neutralizes the hydrochloride salt.

  • Amine Addition and Heating: Add the external amine (morpholine) via syringe. Replace the septum with a Teflon-lined screw cap under positive Argon pressure. Transfer the sealed vial to a pre-heated oil bath at 100 °C. Self-Validation Checkpoint: Within 10-15 minutes of heating, the solution should transition to a deep red/brown homogeneous mixture (with suspended inorganic salts), indicating the formation of the active L₂Pd(0) species and successful oxidative addition.

  • Reaction Monitoring: Stir vigorously (800 rpm) for 8-12 hours. Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). Self-Validation Checkpoint: The starting material (M+H = 173/175 for the free base) should completely disappear, replaced by the desired product mass (M+H = 180 for the morpholine adduct).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM containing 1% Et₃N). Causality Note: The addition of 1% Et₃N to the eluent prevents the basic aminopyridine product from streaking on the acidic silica gel, ensuring sharp elution bands and high isolated purity.

References

  • Buchwald–Hartwig amination Source: wikipedia.org URL:[Link]

  • Buchwald-Hartwig Amination Source: libretexts.org URL:[Link]

  • Buchwald-Hartwig Coupling Source: organic-synthesis.com URL:[Link]

Sources

Application

Application Note &amp; Protocol: Neutralization of 2-Amino-4-bromo-pyridine Hydrochloride to its Free Base

Abstract This technical guide provides a comprehensive, field-proven protocol for the neutralization of 2-amino-4-bromo-pyridine hydrochloride to its corresponding free base. The document is structured to provide not onl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the neutralization of 2-amino-4-bromo-pyridine hydrochloride to its corresponding free base. The document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and troubleshooting strategies to ensure a high-yielding and efficient conversion. This guide is intended for researchers, scientists, and drug development professionals who utilize 2-amino-4-bromo-pyridine as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1]

Introduction: The Rationale for Neutralization

2-Amino-4-bromo-pyridine is a versatile heterocyclic intermediate, prized for its dual functionality which allows for a wide array of chemical transformations.[1] The amino group serves as a nucleophile or a site for further functionalization, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The hydrochloride salt form of this compound enhances its stability and shelf-life. However, for most synthetic applications, the nucleophilic character of the amino group is required, necessitating its conversion to the free base form.

The neutralization process involves the deprotonation of the pyridinium ion by a suitable base. The choice of base is critical and is governed by the pKa of the conjugate acid of 2-amino-4-bromo-pyridine. The pKa of the 2-amino-4-bromopyridinium ion is approximately 5.72.[2] Therefore, a base whose conjugate acid has a pKa significantly higher than this value will effectively deprotonate the pyridinium ion, driving the equilibrium towards the formation of the free base.

This guide will detail a robust and scalable protocol for this neutralization, followed by an efficient liquid-liquid extraction to isolate the pure, free base.

Materials and Methods

Reagents and Equipment

A summary of the key reagents and their properties is provided in Table 1.

ReagentMolecular FormulaMolar Mass ( g/mol )RolepKa (Conjugate Acid)
2-Amino-4-bromo-pyridine HClC₅H₆BrClN₂209.48Starting Material~5.72[2]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Neutralizing Agent6.35 (H₂CO₃)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent-
Deionized WaterH₂O18.02Solvent-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent-
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous Wash-

Equipment:

  • Magnetic stirrer and stir bar

  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Safety Precautions
  • 2-Amino-4-bromo-pyridine and its hydrochloride salt are harmful if swallowed or in contact with skin, and cause serious eye irritation.[3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Detailed Experimental Protocol

This protocol is designed for the neutralization of 10 grams of 2-amino-4-bromo-pyridine hydrochloride. The quantities can be scaled accordingly.

Step 1: Dissolution of the Hydrochloride Salt
  • To a 250 mL Erlenmeyer flask, add 10.0 g of 2-amino-4-bromo-pyridine hydrochloride.

  • Add 100 mL of deionized water and stir at room temperature until the salt is fully dissolved. The resulting solution may be slightly acidic.

Step 2: Neutralization to the Free Base
  • While stirring the aqueous solution, slowly add a saturated aqueous solution of sodium bicarbonate. Carbon dioxide evolution (effervescence) will be observed as the acid is neutralized.

  • Continue adding the sodium bicarbonate solution portion-wise until the effervescence ceases.

  • Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH is between 8 and 9 to ensure complete deprotonation to the free base.[4][5]

Step 3: Liquid-Liquid Extraction of the Free Base
  • Transfer the biphasic mixture to a 500 mL separatory funnel.

  • Add 100 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic phase (ethyl acetate) containing the free base, and the lower layer is the aqueous phase.

  • Drain the lower aqueous layer into a clean beaker.

  • Pour the upper organic layer from the top of the separatory funnel into a clean 250 mL Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate.[2][6]

  • Combine all the organic extracts.

Step 4: Washing and Drying the Organic Phase
  • Wash the combined organic extracts with 50 mL of saturated sodium chloride (brine) solution in the separatory funnel. This helps to remove any remaining water from the organic layer.

  • Separate the layers and discard the aqueous brine wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate to the organic solution and swirl. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

Step 5: Solvent Removal and Isolation of the Free Base
  • Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Continue to evaporate the solvent until a solid residue is obtained and the weight of the flask is constant.

  • The resulting solid is the 2-amino-4-bromo-pyridine free base. The expected yield is typically high (>95%). The product should be an off-white to beige solid.[1]

Visualization of the Workflow

The following diagram illustrates the key steps in the neutralization and extraction process.

Neutralization_Workflow cluster_0 Aqueous Phase Operations cluster_1 Organic Phase Operations start Dissolve 2-amino-4-bromo-pyridine HCl in Water neutralize Add Saturated NaHCO₃ Solution (pH 8-9) start->neutralize Stirring extract Liquid-Liquid Extraction with Ethyl Acetate neutralize->extract Transfer to Separatory Funnel wash Wash with Brine extract->wash Combine Organic Layers dry Dry with Anhydrous MgSO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotovap) filter->evaporate product Isolated 2-amino-4-bromo-pyridine Free Base evaporate->product

Caption: Workflow for the neutralization and extraction of 2-amino-4-bromo-pyridine free base.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent Emulsion during Extraction Vigorous shaking of the separatory funnel. High concentration of the pyridine derivative.Gently rock or swirl the separatory funnel instead of vigorous shaking.[7] Add a small amount of brine to the separatory funnel to help break the emulsion.[7][8] If the emulsion persists, filter the entire mixture through a pad of Celite®.[9]
Low Yield of Free Base Incomplete neutralization (pH too low). Insufficient extraction.Ensure the pH of the aqueous layer is between 8 and 9 after adding the base.[4] Perform at least three extractions with the specified volumes of ethyl acetate.
Product is an Oil Instead of a Solid Residual solvent.Ensure the product is dried under high vacuum for a sufficient amount of time to remove all traces of ethyl acetate.
Discolored Product Presence of impurities from the starting material or side reactions.If purity is a concern, the free base can be further purified by recrystallization or column chromatography.[8]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the neutralization of 2-amino-4-bromo-pyridine hydrochloride to its free base. By understanding the chemical principles behind the neutralization and extraction steps, and by adhering to the recommended procedures, researchers can consistently obtain high yields of the desired product, ready for use in subsequent synthetic transformations. The troubleshooting guide offers practical solutions to common challenges that may be encountered during the work-up process.

References

  • Chem-Impex. 2-Amino-4-bromopyridine. [Link]

  • PubChem. 2-Amino-4-bromopyridine. [Link]

  • University of California, Irvine. The Workup. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

Sources

Method

Application Note &amp; Protocol: Scale-Up and Process Chemistry of 2-Amino-4-bromopyridine Hydrochloride

Executive Summary 2-Amino-4-bromopyridine hydrochloride is a highly versatile heterocyclic building block extensively utilized in pharmaceutical and agrochemical research[1]. Featuring both a reactive bromine atom for tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-bromopyridine hydrochloride is a highly versatile heterocyclic building block extensively utilized in pharmaceutical and agrochemical research[1]. Featuring both a reactive bromine atom for transition-metal-catalyzed cross-coupling and an exocyclic amino group for further functionalization, it serves as a critical intermediate in the synthesis of complex biologically active molecules[1]. Transitioning this intermediate from bench-scale discovery to pilot-scale production requires rigorous control over highly exothermic steps and reactive intermediates.

This application note details a robust, four-step scalable process starting from 4-bromopyridine hydrochloride, proceeding through esterification, amination, and Hofmann degradation, and culminating in the controlled crystallization of the API-grade hydrochloride salt[2].

Strategic Route Selection & Mechanistic Causality

The synthetic strategy deliberately avoids the direct amination of 4-bromopyridine, which is electronically disfavored and prone to competitive nucleophilic aromatic substitution at the bromine-bearing carbon. Instead, the process leverages a sequence of regioselective C-H functionalization and rearrangement[2].

  • Regioselective Minisci Esterification: By treating 4-bromopyridine with sulfuric acid, the pyridine ring is protonated, rendering the C2 and C6 positions highly electrophilic. A Fenton-like generation of ethoxycarbonyl radicals (from ethyl acetate, hydrogen peroxide, and ferrous sulfate) ensures regioselective radical attack at the electron-deficient C2 position[3].

  • Hofmann Degradation: The conversion of the resulting picolinamide to the primary amine is achieved via Hofmann degradation. The use of sodium hypobromite (generated in situ from NaOH and Br₂) facilitates the deprotonation and rearrangement of the primary amide to an isocyanate intermediate, which subsequently hydrolyzes to the primary amine with the loss of CO₂[1].

  • Hydrochloride Salt Formation: While the free base (melting point 142-146 °C) is commonly isolated[1], converting it to the hydrochloride salt drastically improves its oxidative stability, shelf-life, and solubility profile in polar solvents, which is a critical parameter for downstream API manufacturing workflows[4]. Protonation occurs preferentially at the more basic pyridine nitrogen.

Mechanism SM 4-Bromopyridine HCl (Starting Material) Radical Fenton-Mediated Radical Generation (FeSO4 + H2O2 + EtOAc) SM->Radical Minisci Reaction Regioselective C2-Attack Int1 Ethyl 4-bromo-2-picolinate (Intermediate 1) Radical->Int1 Int2 4-Bromo-2-picolinamide (Intermediate 2) Int1->Int2 NH3 / H2O Aminolysis Isocyanate Isocyanate Intermediate (Hofmann Rearrangement) Int2->Isocyanate NaOBr (NaOH + Br2) -10°C to 80°C FreeBase 2-Amino-4-bromopyridine (Free Base) Isocyanate->FreeBase Hydrolysis (-CO2) FinalSalt 2-Amino-4-bromopyridine HCl (Final Product) FreeBase->FinalSalt HCl / IPA Crystallization

Caption: Mechanistic pathway for the synthesis of 2-amino-4-bromopyridine hydrochloride.

Scale-Up Configuration & Process Safety

Scaling up radical chemistry and halogenation requires strict thermal management to prevent runaway reactions. The Minisci reaction is highly exothermic; thus, the radical initiator (H₂O₂) must be added dropwise at sub-zero temperatures (-10°C to 0°C) to control the radical flux and minimize over-oxidation[3]. Similarly, the Hofmann degradation involves the accumulation of unstable N-bromoamide intermediates if not thermally controlled. The amide must be added in discrete batches at -10°C before initiating the controlled heating ramp to 80°C[3].

ScaleUp R1 Reactor 1 (200L) Minisci Esterification Temp: -10°C to 0°C R2 Reactor 2 (100L) Amination Temp: 25°C R1->R2 Organic layer transfer R3 R3 R2->R3 Amide filtration C1 Crystallizer (50L) Salt Formation Temp: 0°C R3->C1 Free base extraction F1 Centrifuge/Filter Isolation & Washing C1->F1 Slurry transfer D1 Vacuum Dryer Drying Temp: 45°C F1->D1 Wet cake

Caption: Scale-up reactor configuration and unit operations for pilot-scale production.

Quantitative Data & Quality Metrics

The following table summarizes the expected quantitative yields and the critical quality attributes monitored during the scale-up campaign.

Process Parameter / MetricExpected ValueIn-Process Control (IPC) / Analytical Method
Step 1 Yield (Esterification) 75 - 80%HPLC (Area %)
Step 2 Yield (Amination) 85 - 90%HPLC (Area %)
Step 3 Yield (Hofmann) 70 - 75%TLC / HPLC
Step 4 Yield (Salt Formation) > 95%Titration / HPLC
Overall Process Yield ~ 45 - 50%Gravimetric
API Salt Purity ≥ 99.5%HPLC (UV at 210 nm)
Molecular Weight (Salt) 209.47 g/mol Mass Spectrometry (ESI+)

Step-by-Step Pilot Scale Protocol

Every protocol described below is designed as a self-validating system, incorporating mandatory In-Process Controls (IPCs) to ensure batch-to-batch reproducibility and safety.

Phase 1: Minisci Esterification (200L Scale)
  • Preparation of Radical Precursor: In a dedicated 20L three-necked flask, cool ethyl acetate (15 L) to 0°C. Slowly add 30% H₂O₂ (4.5 L) under mechanical stirring, strictly maintaining the internal temperature below 0°C[3]. Set aside.

  • Substrate Preparation: In a 200L glass-lined reactor, dissolve 4-bromopyridine hydrochloride (5.0 kg) in purified water (30 L). Adjust the pH to 8.0 using sodium bicarbonate. Extract the free base with dichloromethane (3 × 15 L) and retain the combined organic phase in the reactor[3].

  • Reaction Execution: To the DCM solution, add ferrous sulfate (1.5 kg) and a 50 wt% sulfuric acid solution (10 L). Cool the biphasic mixture to -10°C under vigorous agitation[3].

  • Radical Addition: Slowly add the cold EtOAc/H₂O₂ mixture dropwise, maintaining the internal temperature strictly between -10°C and 0°C to prevent thermal runaway[3].

  • IPC 1 (Self-Validation): Sample the organic layer for HPLC analysis. Pass Criterion: < 2.0 Area% of 4-bromopyridine remaining.

  • Workup: Separate the organic layer, wash with 10% aqueous Na₂SO₃ to quench residual peroxides (verify neutralization with peroxide test strips), and concentrate in vacuo to yield crude ethyl 4-bromo-2-picolinate.

Phase 2: Amination (100L Scale)
  • Amidation: Transfer the crude ester to a 100L reactor. Add 25% aqueous ammonia (30 L)[2].

  • Reaction: Stir the mixture at 25°C for 12 hours.

  • IPC 2 (Self-Validation): Analyze the reaction mixture via TLC (Eluent: EtOAc:Hexane 1:1) or HPLC. Pass Criterion: Complete disappearance of the ester peak.

  • Isolation: Filter the precipitated 4-bromo-2-picolinamide, wash the filter cake with cold water, and dry under vacuum.

Phase 3: Hofmann Degradation (50L Scale)
  • Hypobromite Formation: In a 50L reactor, charge water (20 L) and sodium hydroxide (3.5 kg). Cool the solution to 0°C. Add bromine (2.5 kg) dropwise to form sodium hypobromite in situ[3].

  • Amide Addition: Cool the mixture further to -10°C. Add the 4-bromo-2-picolinamide in 500 g batches, carefully monitoring the exotherm after each addition[3].

  • Rearrangement: Once the addition is complete, initiate heating and maintain the reactor at 80°C for 1 hour to drive the rearrangement and decarboxylation[3].

  • IPC 3 (Self-Validation): Test the reaction mixture with starch-iodide paper. Pass Criterion: A negative result (no color change) confirming the consumption of active oxidizing agents.

  • Isolation: Cool the mixture to 20°C, extract the product with toluene (2 × 15 L), and concentrate the organic layer to yield the crude 2-amino-4-bromopyridine free base (approx. 1.5 kg)[3].

Phase 4: Hydrochloride Salt Crystallization (50L Scale)
  • Dissolution: Dissolve the crude free base in isopropanol (15 L) at 40°C in a 50L crystallizer to ensure complete dissolution.

  • Salt Formation: Cool the solution to 5°C. Slowly add 5M HCl in isopropanol (1.1 equivalents) via a dropping funnel while maintaining the internal temperature below 10°C. A thick white to off-white precipitate will form.

  • IPC 4 (Self-Validation): Measure the pH of the mother liquor. Pass Criterion: pH stable between 1.0 and 2.0, ensuring complete protonation of the pyridine nitrogen.

  • Filtration & Drying: Stir the resulting slurry for 2 hours at 0°C to maximize yield. Centrifuge the mixture to collect the salt. Wash the wet cake with cold isopropanol (2 L) to purge organic impurities. Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

References

  • BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Guidechem. How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?
  • Google Patents (CN105153023A). Synthetic method of 2-amino-4-bromopyridine.
  • PubChem. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282.

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 2-Amino-4-bromo-pyridine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery, 2-amino-4-bromo-pyridine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery, 2-amino-4-bromo-pyridine hydrochloride serves as a highly versatile, bifunctional building block. It is a privileged scaffold frequently utilized in the development of kinase inhibitors and immunomodulators, including dual Toll-like receptor (TLR7/TLR9) antagonists [1]. The molecule's architecture offers orthogonal reactivity: a nucleophilic 2-amino group primed for multicomponent cyclocondensations, and an electrophilic 4-bromo substituent activated for transition-metal-catalyzed cross-couplings.

However, functionalizing this scaffold via conventional thermal heating often results in prolonged reaction times (12–24 hours), thermal degradation, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by providing direct dielectric heating. This approach drastically reduces reaction times to under an hour while significantly improving yields, purity, and scalability [2]. This application note details field-proven, self-validating protocols for utilizing this scaffold in both multicomponent assemblies and palladium-catalyzed cross-couplings.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen, rather than simply following a recipe.

Scaffold Reactivity & Salt Neutralization

The hydrochloride salt form of 2-amino-4-bromo-pyridine is utilized to ensure the long-term stability and solubility of the aminopyridine scaffold during storage. However, the protonated amine is non-nucleophilic. In situ neutralization with a mild base (e.g., DIPEA or K₂CO₃) is a mandatory first step to liberate the free amine, activating the C2 position for nucleophilic attack. Simultaneously, the bromine atom at the C4 position remains highly activated for oxidative addition by low-valent transition metals (like Pd(0)), facilitating rapid C–C or C–N bond formation.

The Causality of Microwave Irradiation

Unlike conventional convective heating—which relies on thermal conductivity and often creates temperature gradients—microwave irradiation directly couples with the dipoles of the solvent and reagents. This leads to rapid, uniform superheating. In the synthesis of complex N-heterocycles, such as imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction, MAOS provides the precise activation energy required to drive the multicomponent assembly while suppressing competitive thermal degradation pathways [2]. For instance, optimizing the synthesis of TLR7/TLR9 antagonists utilizing this scaffold achieved peak yields when subjected to 100 W microwave irradiation at 130 °C for 1 hour—a massive efficiency gain over multi-day conventional reflux [1].

Divergent Synthetic Workflows

The following diagram illustrates the orthogonal synthetic pathways accessible from the 2-amino-4-bromo-pyridine scaffold using MAOS.

G SM 2-Amino-4-bromo-pyridine Hydrochloride MCR GBB MCR (Aldehyde + Isonitrile) SM->MCR MW, 130°C, 1h Suzuki Suzuki-Miyaura (Aryl Boronic Acid) SM->Suzuki Pd-Cat, MW, 110°C Imidazo Imidazo[1,2-a]pyridine Derivatives MCR->Imidazo Cyclocondensation ArylPyr 4-Aryl-2-aminopyridines Suzuki->ArylPyr Cross-Coupling

Divergent microwave-assisted synthetic pathways from 2-amino-4-bromo-pyridine.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

This protocol describes the three-component coupling of 2-amino-4-bromo-pyridine, an aldehyde, and an isonitrile to form the imidazo[1,2-a]pyridine core, a privileged scaffold in immunomodulatory drug design [1].

Materials:

  • Substrate: 2-Amino-4-bromo-pyridine hydrochloride (1.0 equiv, 0.5 mmol)

  • Reagents: Aldehyde (e.g., 2,4-dimethoxybenzaldehyde, 1.0 equiv); Isonitrile (e.g., isocyanocyclohexane, 1.02 equiv)

  • Catalyst: Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Microwave-grade Methanol (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup & Free-Basing: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the 2-amino-4-bromo-pyridine hydrochloride in methanol. Add DIPEA (1.1 equiv) and stir for 5 minutes at room temperature.

    • Causality: Neutralizing the hydrochloride salt is critical to liberate the nucleophilic primary amine, which must condense with the aldehyde to form the intermediate imine.

  • Reagent Addition: Add the aldehyde, followed by NH₄Cl and the isonitrile. Seal the vial with a pressure-rated crimp cap.

    • Causality: NH₄Cl acts as a mild Brønsted acid catalyst, accelerating the formation of the Schiff base without degrading the highly acid-sensitive isonitrile.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 130 °C, max power 100 W, and a hold time of 60 minutes [1].

    • Causality: The 130 °C temperature exceeds the atmospheric boiling point of methanol, creating a pressurized system that forces the sterically hindered cycloaddition step to completion.

  • Workup: Cool the vial to 50 °C using compressed air cooling. Vent the pressure, concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and purify via flash chromatography.

Self-Validation & Quality Control:

  • Visual/Analytical Validation: The reaction mixture will transition from a heterogeneous suspension to a homogenous deep-colored solution upon imine formation. LC-MS analysis of the crude mixture must show the complete disappearance of the starting mass[M+H]⁺ 173/175 and the emergence of the target mass. If unreacted imine is observed, it validates that the isonitrile degraded, indicating the need for a fresher reagent batch.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the C4 position via Pd-catalyzed cross-coupling, maintaining the integrity of the unprotected 2-amino group.

Materials:

  • Substrate: 2-Amino-4-bromo-pyridine hydrochloride (1.0 equiv, 0.5 mmol)

  • Reagent: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the aminopyridine salt, arylboronic acid, and K₂CO₃.

    • Causality: 3.0 equivalents of base are used: 1.0 equiv strictly neutralizes the hydrochloride salt, while the remaining 2.0 equiv participate in the transmetalation step of the catalytic cycle.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the competitive oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a stream of Argon and seal the vial.

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate both oxidative addition into the electron-deficient C–Br bond and subsequent reductive elimination.

  • Microwave Heating: Irradiate at 110 °C for 20 minutes.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd particulates, concentrate, and purify via silica gel chromatography.

Self-Validation & Quality Control:

  • Visual Validation: The reaction should maintain a bright yellow/orange hue (indicating an active Pd(II)/Pd(0) cycle). A rapid shift to black (Pd black precipitation) before the 20-minute mark indicates catalyst aggregation and deactivation. This visual cue acts as a self-validating alarm that oxygen contamination occurred, prompting an immediate review of the degassing technique.

Quantitative Data Summaries

The following tables summarize the empirical advantages of utilizing MAOS over conventional thermal methods for this specific scaffold.

Table 1: Performance Comparison for Imidazopyridine Assembly (GBB Reaction)

Heating MethodTemperature (°C)Reaction TimeYield (%)RegioselectivityImpurity Profile
Conventional Reflux65 (MeOH)24–48 hours35–45%ModerateHigh (Isonitrile degradation)
Microwave (100 W) 130 (Pressurized) 1 hour 85–92% Excellent Low (Clean conversion)

Table 2: Optimization Matrix for Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemMW Temp (°C)Time (min)Conversion (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1003065% (Protodeboronation noted)
Pd(OAc)₂ / SPhosK₃PO₄DMF/H₂O1201578%
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 110 20 >95% (Optimal)

Conclusion

The integration of microwave-assisted organic synthesis with the 2-amino-4-bromo-pyridine hydrochloride scaffold provides a robust, high-yielding, and rapid pathway to complex N-heteroaromatics. By understanding the mechanistic causality behind base selection, catalyst choice, and dielectric heating, researchers can reliably scale and adapt these protocols. The self-validating nature of these workflows ensures high reproducibility, making them ideal for high-throughput library generation in modern drug discovery.

References

  • Das, N., Bandopadhyay, P., Roy, S., Sinha, B. P., Ghosh Dastidar, U., Rahaman, O., Pal, S., & Ganguly, D. (2022). "Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits." Journal of Medicinal Chemistry, 65(17), 11607-11632. URL: [Link]

  • Ortiz, M.-C., & Portilla, J. (2021). "Access to five-membered N-heteroaromatic compounds: current approach based on microwave-assisted synthesis." Targets in Heterocyclic Systems, 25, 436-462. URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-amino-4-bromo-pyridine hydrochloride synthesis

Technical Support Center: Optimizing 2-Amino-4-bromopyridine Hydrochloride Synthesis Welcome to the Process Optimization Support Center. Synthesizing the hydrochloride salt of 2-amino-4-bromopyridine (CAS: 1001419-41-5)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Amino-4-bromopyridine Hydrochloride Synthesis

Welcome to the Process Optimization Support Center. Synthesizing the hydrochloride salt of 2-amino-4-bromopyridine (CAS: 1001419-41-5)[1] presents unique challenges, primarily due to the electron-rich nature of the aminopyridine ring and the lability of the bromine substituent. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help researchers and drug development professionals maximize reaction yields and product purity.

Synthetic Route Evaluation & Selection

Choosing the correct synthetic pathway is the most critical factor in determining your baseline yield. Traditional methods relying on Hofmann degradation often suffer from over-oxidation, whereas modern approaches utilizing N-oxide reduction or DPPA (Diphenylphosphoryl azide) rearrangement offer superior scalability and atom economy.

SyntheticWorkflow SM1 4-Bromopyridine HCl Hofmann Hofmann Degradation Yield: ~50-58% SM1->Hofmann Product 2-Amino-4-bromopyridine Hydrochloride Hofmann->Product SM2 2,4-Dibromopyridine-N-oxide NOxide N-Oxide Reduction Yield: ~80.5% SM2->NOxide NOxide->Product SM3 2-Amino-4-methylpyridine DPPA DPPA Rearrangement Yield: >98% SM3->DPPA DPPA->Product

Comparison of primary synthetic workflows for 2-amino-4-bromopyridine hydrochloride.

Quantitative Route Comparison

To facilitate route selection, the following table summarizes the quantitative data associated with each major synthetic pathway.

Synthetic RouteStarting MaterialKey IntermediatesTypical YieldScalabilityReference
Hofmann Degradation 4-Bromopyridine HClEthyl ester, Carboxamide50 - 58%Moderate[2],[3]
N-Oxide Reduction 2,4-Dibromopyridine-N-oxide2-Amino-4-bromopyridine-N-oxide~80.5%High[4]
DPPA Rearrangement 2-Amino-4-methylpyridine2-Acetylamino-4-pyridinecarboxylic acid>98%High[5]

Troubleshooting & FAQs (Yield Optimization)

TroubleshootingLogic Issue Yield < 60% or Impure Salt Check Identify Bottleneck Issue->Check Prob1 Over-oxidation / Polybromination (Hofmann Route) Check->Prob1 Prob2 Incomplete N-oxide Reduction (N-Oxide Route) Check->Prob2 Prob3 Product Loss during Salting (Isolation Phase) Check->Prob3 Sol1 Maintain -10°C during Br2 addition Prob1->Sol1 Sol2 Use 10 eq Fe powder + conc. HCl Prob2->Sol2 Sol3 Precipitate with anhydrous HCl in Ether Prob3->Sol3

Logical troubleshooting matrix for resolving low yields in 2-amino-4-bromopyridine synthesis.

Q1: We are experiencing low yields (<50%) during the Hofmann degradation of 4-bromo-2-pyridinecarboxamide. How can we optimize this? Causality: The Hofmann rearrangement requires precise stoichiometric control of bromine and sodium hydroxide. The intermediate is highly reactive. Excess bromine or elevated temperatures during the initial halogenation step lead to polybromination of the electron-rich aminopyridine ring, destroying the product[2]. Solution: Maintain the initial reaction temperature strictly between -10 °C and 0 °C during bromine addition[2]. Ensure the amide is added in batches to control the exotherm. Only after complete addition should the mixture be heated to 80 °C to drive the rearrangement[6].

Q2: In the 2,4-dibromopyridine-N-oxide route, our reduction step using iron powder stalls, leaving unreacted N-oxide. What is the mechanistic failure? Causality: The reduction of the N-oxide relies on a single-electron transfer mechanism from the iron surface. Passivation of the iron powder or insufficient proton activity halts the catalytic cycle. Solution: Use freshly activated reduced iron powder (10.0 equivalents) and ensure adequate mechanical stirring to maximize surface area contact[4]. The addition of concentrated HCl is critical to etch the iron surface and provide protons for the N-O bond cleavage[4].

Q3: How do we efficiently isolate the product as the hydrochloride salt without partition losses? Causality: The free base of 2-amino-4-bromopyridine (pKa ~5.72)[] is moderately soluble in aqueous media. Direct aqueous extraction and subsequent salting out often lead to significant partition losses. Solution: Avoid aqueous workups where possible. After the reduction step, filter the reaction mixture through diatomaceous earth to remove iron salts[4]. Concentrate the filtrate, dissolve the crude free base in minimal dry ethanol, and introduce anhydrous HCl gas or 2M HCl in diethyl ether until precipitation is complete.

Validated Experimental Protocol: High-Yield N-Oxide Route

This protocol leverages the 2,4-dibromopyridine-N-oxide pathway, which minimizes reaction steps and avoids hazardous reagents while achieving an ~80.5% yield[4]. It is designed as a self-validating system.

Step 1: Amination

  • Setup: In a sealed pressure vessel, combine 2,4-dibromopyridine-N-oxide (1.0 eq) with excess aqueous ammonia[4].

  • Reaction: Heat the sealed vessel to 60–110 °C and stir vigorously[4].

  • Validation Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the starting material spot is entirely consumed. The regioselective amination at the 2-position is driven by the electron-withdrawing effect of the N-oxide.

  • Workup: Cool the vessel, vent carefully, and concentrate under reduced pressure to isolate the 2-amino-4-bromopyridine-N-oxide intermediate.

Step 2: Reduction & Hydrochloride Salt Formation

  • Setup: In a 2L four-necked flask equipped with a mechanical stirrer, add 1L of ethanol and the intermediate (79.59 g, 0.421 mol, 1.0 eq)[4].

  • Reagent Addition: Add 235.8 g (4.21 mol, 10.0 eq) of reduced iron powder, followed by 7.5 mL of concentrated HCl[4].

  • Reaction: Heat the mixture to reflux (76 °C) for 5 hours[4].

  • Validation Checkpoint: The reaction mixture will transition in color as the iron is consumed. TLC confirmation is required to ensure no N-oxide remains.

  • Filtration: Cool the solution to room temperature. Filter the heterogeneous mixture through a pad of diatomaceous earth to remove iron oxides[4]. Wash the filter cake thoroughly with ethanol.

  • Salt Precipitation (Self-Validating Step): Concentrate the combined filtrate in vacuo until semi-dry. Dissolve the residue in dry ethyl acetate (200 mL). Slowly add 2M HCl in diethyl ether dropwise at 0 °C. Validation: A white to off-white precipitate of 2-amino-4-bromopyridine hydrochloride will immediately form.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.

References

  • Title: How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? Source: Guidechem URL: 2

  • Title: Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide Source: Benchchem URL: 6

  • Title: 2-Amino-4-bromopyridine synthesis Source: ChemicalBook URL: 3

  • Title: CN102603622B - Synthetic method of 2-amino-4-bromopyridine Source: Google Patents URL: 4

  • Title: CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine Source: Google Patents URL: 5

  • Title: CAS 84249-14-9 (2-Amino-4-bromopyridine) Source: BOC Sciences URL:

  • Title: 165894-07-5,4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride Source: AccelaChem URL: 1

Sources

Optimization

Technical Support Center: HPLC Method Development and Validation for 2-Amino-4-Bromo-Pyridine Hydrochloride

Welcome to the technical support center for the analysis of 2-amino-4-bromo-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-amino-4-bromo-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during HPLC method development, validation, and routine analysis. My approach is to explain the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning to adapt and troubleshoot effectively.

Understanding the Analyte: 2-Amino-4-bromo-pyridine Hydrochloride

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2-Amino-4-bromo-pyridine is a polar, basic compound, and these characteristics are the primary drivers of the chromatographic challenges you may face.[1][2] The hydrochloride salt form adds another layer of complexity to consider.

PropertyValueSignificance for HPLC Method Development
CAS Number 84249-14-9Unique identifier for the free base form.[3][4]
Molecular Formula C₅H₅BrN₂ (Free Base)Used to calculate molecular weight.[3][4][5]
Molecular Weight 173.01 g/mol (Free Base)Essential for preparing standard solutions of known concentration.[3][5]
Appearance Off-white to light yellow solidPhysical characteristic for raw material identification.[6][7]
Melting Point 142-148 °CA general indicator of purity.[3]
pKa (Pyridine N) ~5-6 (Estimated for pyridine derivatives)Critical for selecting mobile phase pH.[1] At pH < 3, the pyridine nitrogen is protonated, increasing polarity and water solubility, which can help mitigate peak tailing.
UV Maximum ~251 nmPrimary wavelength for detection; a full UV scan is recommended to confirm the optimal wavelength for sensitivity and specificity.[8]
Polarity HighThe amino and pyridine groups make the molecule highly polar, leading to poor retention on traditional C18 columns.[2][9] This is a central challenge to overcome.
Part 1: HPLC Method Development - A Strategic Approach

Method development should be a systematic process, not a random walk. The goal is to find a "sweet spot" that provides good resolution, peak shape, and run time.

Q1: I'm starting from scratch. What is a logical workflow for developing an HPLC method for 2-amino-4-bromo-pyridine hydrochloride?

A1: An efficient workflow begins with understanding the analyte and progresses from broad screening to fine-tuning. The following workflow is a field-proven approach.

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte_Properties Review Physicochemical Properties (pKa, Polarity, UV Spectra) Column_Selection Select Initial Columns (e.g., C18, Polar-Embedded, Phenyl) Analyte_Properties->Column_Selection Mobile_Phase_Screen Choose Mobile Phase Screen (ACN vs. MeOH, pH 2.5 vs. 6.5) Column_Selection->Mobile_Phase_Screen Execute_Screen Execute Screening Runs Mobile_Phase_Screen->Execute_Screen Evaluate_Data Evaluate Peak Shape, Retention, Resolution Execute_Screen->Evaluate_Data Optimize Fine-Tune Parameters: - Gradient Slope - Temperature - pH / Buffer Concentration Evaluate_Data->Optimize Confirm_Method Confirm Final Method Conditions Optimize->Confirm_Method SST Define System Suitability Test (SST) Confirm_Method->SST Proceed_Validation Proceed to Validation SST->Proceed_Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Initial Method Screening
  • Analyte & Standard Preparation:

    • Prepare a stock solution of 2-amino-4-bromo-pyridine hydrochloride at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Create a working standard at ~50 µg/mL by diluting the stock solution with the same solvent. Rationale: Using a diluent weaker than the initial mobile phase organic content helps prevent peak distortion.

  • Initial Chromatographic Conditions:

    • Columns to Screen:

      • Standard L1 (C18), end-capped, 150 x 4.6 mm, 3.5 µm

      • Polar-Embedded Phase, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Low pH protonates the pyridine nitrogen and suppresses silanol activity, which is crucial for good peak shape.[1]

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at ~251 nm.

    • Injection Volume: 5 µL.

  • Execution & Evaluation:

    • Inject the working standard on both columns.

    • Assess:

      • Retention Factor (k'): Is the peak retained (k' > 2)? Due to its polarity, the analyte may elute early on a standard C18 column.[9]

      • Peak Asymmetry (Tailing Factor): Is the peak symmetrical (As ~1.0)? Pyridine compounds are notorious for tailing on silica-based columns.[1][2]

      • Efficiency (Plate Count): Is the peak sharp?

This initial screen will quickly reveal which column chemistry provides the best starting point for optimization.

Q2: My peak is tailing severely and has very little retention on a standard C18 column. What's happening?

A2: This is the most common issue for this class of compounds and stems from two core chemical interactions:

  • Poor Retention: The analyte is highly polar. Traditional C18 phases are nonpolar. The lack of strong hydrophobic interaction causes the analyte to spend most of its time in the polar mobile phase, eluting very quickly, often near the solvent front.[2][9]

  • Peak Tailing: As a basic compound, the nitrogen atom in the pyridine ring has a strong affinity for residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1] These acidic silanols act as secondary, high-energy retention sites. The analyte gets "stuck" on these sites, leading to a slow, drawn-out elution profile, which we see as a tailing peak.

Q3: How can I improve both retention and peak shape for my analysis?

A3: A multi-pronged approach is most effective. You must simultaneously increase desirable interactions (retention) and block undesirable ones (tailing).

Experimental Protocol: Optimizing Peak Shape and Retention
  • Mobile Phase pH Control (Primary Solution for Tailing):

    • Action: Lower the mobile phase pH to between 2.5 and 3.0. Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mechanism: At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral. This minimizes the strong ionic interaction with the protonated basic analyte, leading to a dramatic improvement in peak symmetry.[1]

  • Use of a Competing Base (Secondary Solution for Tailing):

    • Action: If tailing persists even at low pH, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM or ~0.05%).

    • Mechanism: TEA is a stronger base and will preferentially bind to any remaining active silanol sites, effectively shielding them from your analyte.[1] Caution: TEA can suppress ionization in LC-MS applications and may have a high UV cutoff.

  • Column Chemistry Selection (Solution for Retention & Tailing):

    • Action: Switch from a standard C18 to a more suitable stationary phase.

    • Options:

      • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This makes the surface more compatible with aqueous mobile phases and can offer alternative retention mechanisms (hydrogen bonding, dipole-dipole) for polar analytes, improving retention. It also shields residual silanols.

      • Phenyl Phase: A phenyl-hexyl or phenyl-ethyl column can provide π-π interactions with the aromatic pyridine ring, offering a different selectivity and often better retention for aromatic compounds compared to C18.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail to provide adequate retention, HILIC is an excellent alternative.[10] It uses a polar stationary phase (like bare silica) and a high-organic mobile phase. Water acts as the strong, eluting solvent. This is particularly effective for very polar compounds that are unretained in reversed-phase.[10][11]

Part 2: Method Validation - Proving Fitness for Purpose

Once you have a robust method, you must formally validate it to prove it is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]

Q4: What validation characteristics must I evaluate for a quantitative impurity method and a final product assay for 2-amino-4-bromo-pyridine hydrochloride?

A4: The required validation parameters depend on the type of analysis. The following table, based on ICH Q2(R1), summarizes the requirements.[15][16]

Validation ParameterPurposeRequired for AssayRequired for Impurity (Quantitative)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradants.YesYes
Linearity To show that the method's response is directly proportional to the analyte concentration over a defined range.YesYes
Range The concentration interval over which the method is precise, accurate, and linear.YesYes
Accuracy The closeness of the measured value to the true value.YesYes
Precision The degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision.YesYes
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.NoYes
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.NoYes
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.YesYes

Q5: Can you provide a practical guide for performing the key validation experiments?

A5: Absolutely. Here are streamlined protocols for the core quantitative validation experiments.

Validation Data and Acceptance Criteria

The results of your experiments should be compared against pre-defined acceptance criteria.

ParameterExperimentTypical Acceptance Criteria
Linearity Analyze 5-6 concentrations from LOQ to 150% of the working concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 replicate preparations at 100% concentration or 3 reps at 3 concentrations.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Repeatability test performed by a different analyst on a different day/instrument.Overall RSD ≤ 2.0%
Robustness Vary parameters like Flow Rate (±0.1 mL/min), Temperature (±5°C), Mobile Phase pH (±0.2).System suitability parameters (resolution, tailing factor) must still pass. Analyte %RSD should be within limits.
Experimental Protocol: Linearity, Accuracy, and Precision
  • Prepare Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-amino-4-bromo-pyridine hydrochloride reference standard and dissolve in 100 mL of diluent.

    • Working Standard (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with diluent.

    • Placebo Solution: Prepare a solution containing all formulation excipients except the active ingredient.

  • Linearity:

    • From the stock solution, prepare a series of at least 5 concentrations covering the expected range (e.g., from the LOQ to 150% of the working concentration, such as 1, 50, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Spike the placebo solution with the analyte stock solution to create samples at three concentration levels (e.g., 80, 100, and 120 µg/mL). Prepare each level in triplicate.

    • Analyze these samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.[17][18]

  • Precision (Repeatability):

    • Prepare six individual sample preparations of the analyte at the target concentration (100 µg/mL).

    • Inject each preparation and calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the peak areas or calculated concentrations.[17]

  • Precision (Intermediate):

    • Have a second analyst, on a different day and preferably with a different instrument, repeat the repeatability experiment.

    • Use statistical analysis (e.g., ANOVA) to compare the results and calculate an overall RSD for the combined data sets.

Part 3: Troubleshooting Guide

Even a validated method can encounter problems. This section provides a logical approach to diagnosing and solving common issues.

Troubleshooting_Tree Problem Identify Problem Peak_Tailing Peak Tailing? Problem->Peak_Tailing Bad_Resolution Poor Resolution? Problem->Bad_Resolution Shifting_RT Shifting RTs? Problem->Shifting_RT Tailing_Cause1 Check Mobile Phase pH Is it < 3? Peak_Tailing->Tailing_Cause1 Yes Res_Cause1 Optimize %B (Gradient slope too steep?) Bad_Resolution->Res_Cause1 RT_Cause1 Check Equilibration Time Is it sufficient (>10 column vol)? Shifting_RT->RT_Cause1 Tailing_Cause2 Check Sample Concentration Is column overloaded? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol1 Lower pH with Acid (e.g., 0.1% Formic Acid) Tailing_Cause1->Tailing_Sol1 No Tailing_Cause3 Check Column Health Is it old or contaminated? Tailing_Cause2->Tailing_Cause3 No Tailing_Sol2 Reduce Injection Volume or Sample Concentration Tailing_Cause2->Tailing_Sol2 Yes Tailing_Sol3 Flush or Replace Column Tailing_Cause3->Tailing_Sol3 Yes Res_Cause2 Change Selectivity (Switch column: C18 -> Phenyl) Res_Cause1->Res_Cause2 No Improvement Res_Sol1 Decrease Gradient Slope (e.g., 1%/min) Res_Cause1->Res_Sol1 Yes Res_Sol2 Test Alternate Column Chemistry Res_Cause2->Res_Sol2 Try This RT_Cause2 Check Mobile Phase Is it fresh? Is it mixed well? RT_Cause1->RT_Cause2 No RT_Sol1 Increase Equilibration Time RT_Cause1->RT_Sol1 No RT_Cause3 Check System (Pump issues, leaks, temp fluctuations?) RT_Cause2->RT_Cause3 No RT_Sol2 Prepare Fresh Mobile Phase RT_Cause2->RT_Sol2 Yes RT_Sol3 Perform System Maintenance RT_Cause3->RT_Sol3 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Q: My peak for 2-amino-4-bromo-pyridine hydrochloride is tailing severely. What are the causes and how do I fix it?

A: This is almost always due to silanol interactions.

  • Immediate Action: Ensure your mobile phase pH is low (~2.5-3.0) using an acid like formic or phosphoric acid. This is the most effective fix.[1]

  • If Tailing Persists:

    • Reduce Mass on Column: Dilute your sample by a factor of 5 or 10. Column overload can mimic tailing.[1]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Dissolving the sample in 100% organic solvent can cause significant peak distortion.[19]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, it may be time to replace it.[11]

Q: An impurity is co-eluting with my main peak. How can I improve resolution?

A: Co-elution means you lack selectivity. To fix this, you must change the chemistry of the separation.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or a mix of the two. Methanol has different hydrogen-bonding properties and can alter elution order.

  • Adjust Gradient Slope: Make your gradient shallower around the elution time of the analyte. A slower increase in organic content gives the peaks more time to separate.

  • Change Stationary Phase: This is the most powerful way to alter selectivity. If you are on a C18, switching to a Phenyl or a polar-embedded phase provides completely different interaction mechanisms (π-π vs. hydrophobic) and is very likely to resolve the co-elution.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound? A: A reliable starting point is a gradient using Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile . This provides low pH for good peak shape and uses common, LC-MS compatible solvents.

Q: Which detector wavelength should I use? A: Based on literature, a wavelength of approximately 251 nm is a good starting point.[8] However, it is critical to run a full UV-Vis scan on your DAD or UV detector using a standard solution to determine the true absorbance maximum (λmax) for optimal sensitivity.

Q: Can I use a phosphate buffer with a high acetonitrile gradient? A: Use caution. Phosphate buffers can precipitate out of solution when the concentration of acetonitrile exceeds ~70-80%.[1] This can clog your system, damage your column, and ruin your analysis. If you need to use a buffer and a high organic gradient, consider a more organic-soluble buffer system or switch to a modifier like formic acid.

Q: My compound is the hydrochloride salt. Does this affect the analysis? A: Yes, potentially. The chloride counter-ion is present in your sample. If your mobile phase does not contain a consistent counter-ion, you can sometimes see transient ion-exchange effects on the column, which may slightly affect peak shape or retention.[1] By using a mobile phase containing an acid (like formic or phosphoric), you are creating a consistent ionic environment, which typically mitigates this issue. If you see strange peak shapes, ensuring the sample is fully dissolved and the mobile phase is well-buffered is key.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplc.cz. Available from: [Link]

  • 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • 2-Amino-4-bromopyridine — Chemical Substance Information - NextSDS. Available from: [Link]

  • Successful HPLC Operation - Troubleshooting Guide. vscht.cz. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. Available from: [Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Bentham Science. Available from: [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectroscopic Analysis of 2-Amino-4-bromo-pyridine: Free Base vs. Hydrochloride Salt

Executive Summary In pharmaceutical development and organic synthesis, 2-amino-4-bromo-pyridine (2A4BP) (CAS No: 84249-14-9) serves as a critical heterocyclic building block[1]. While the free base form is widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, 2-amino-4-bromo-pyridine (2A4BP) (CAS No: 84249-14-9) serves as a critical heterocyclic building block[1]. While the free base form is widely utilized in palladium-catalyzed cross-coupling reactions, drug development professionals frequently convert 2A4BP into its hydrochloride (HCl) salt to enhance aqueous solubility, dissolution rates, and overall physicochemical stability[2],[3].

For analytical scientists, confirming the complete conversion of the free base to the HCl salt is a mandatory quality control step. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for this verification. This guide objectively compares the FTIR spectral performance of 2A4BP free base against its HCl salt alternative, providing the mechanistic rationale behind the spectral shifts and a self-validating experimental protocol for accurate data acquisition.

Mechanistic Grounding: The Causality of Spectral Shifts

To interpret the FTIR spectra accurately, one must understand the molecular causality of salt formation in aminopyridines.

When 2A4BP is treated with hydrochloric acid, a common misconception is that protonation occurs at the exocyclic primary amine ( −NH2​ ). However, empirical data and quantum chemical calculations confirm that protonation occurs exclusively at the pyridine ring nitrogen (N1) [4],[5].

Why does this happen? The ring nitrogen is significantly more basic than the exocyclic amine due to resonance stabilization[6]. Protonating the ring nitrogen creates a pyridinium cation, which allows the lone pair electrons from the exocyclic −NH2​ group to delocalize into the aromatic ring, forming a highly stable amidinium-like resonance structure.

This specific site of protonation dictates the resulting FTIR spectral changes:

  • Appearance of N+−H Bands: The protonated ring nitrogen generates a strong, broad absorption band in the high-frequency region, which is entirely absent in the free base[7].

  • Preservation of NH2​ Bands: Because the exocyclic amine is not protonated, its characteristic asymmetric and symmetric stretching vibrations remain largely intact, though they may experience minor shifts due to altered hydrogen-bonding networks in the crystal lattice[4].

  • Ring Stiffening: The delocalization of electrons increases the double-bond character of the exocyclic C−N bond and alters the electron density of the pyridine ring, causing the ring's stretching frequencies to shift to higher wavenumbers[8].

Comparative Data Presentation

The following table summarizes the quantitative FTIR spectral data, comparing the key vibrational modes of 2A4BP free base with its HCl salt alternative.

Vibrational Mode2A4BP Free Base (cm⁻¹)2A4BP HCl Salt (cm⁻¹)Mechanistic Rationale
N−H Stretch (Asym / Sym) ~3442 / 3300~3430 / 3280Modes remain intact; minor redshift occurs due to tighter hydrogen bonding in the ionic salt lattice[9],[10].
N+−H Stretch Absent2500 - 3000 (Broad)Direct evidence of pyridine ring nitrogen protonation; highly characteristic of amine hydrochlorides[7].
NH2​ Scissoring ~1630~1635Minimal change; confirms the exocyclic amine is not the primary site of protonation[9].
Ring C=N / C=C Stretch ~1600, 1562~1620, 1585Shifts to higher frequencies due to ring stiffening and altered electron density upon N-protonation[8].
C−N Stretch (Exocyclic) ~1328~1345Shifts to a higher frequency due to increased double-bond character from resonance stabilization[9],[10].

Experimental Protocol: Self-Validating KBr Pellet Method

To ensure trustworthiness and eliminate false positives (such as mistaking moisture for salt formation), the FTIR analysis must be conducted as a self-validating system. The KBr pellet method is the gold standard for solid-state API analysis[1].

Critical Vulnerability: Moisture Contamination

Potassium Bromide (KBr) is highly hygroscopic. Absorbed water exhibits a broad O−H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. These bands perfectly overlap with the critical NH2​ stretching and scissoring regions of 2A4BP, potentially masking the results. The following protocol controls for this variable.

Step-by-Step Methodology
  • Matrix Preparation (The Control): Dry spectroscopy-grade KBr in an oven at 105°C for a minimum of 2 hours to eliminate absorbed moisture. Store immediately in a desiccator.

  • Background Validation (Self-Validation Step):

    • Press a pellet using only the dried KBr (approx. 150 mg) using a hydraulic press at 10 tons for 1 minute.

    • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Decision Gate: If a broad band appears at 3400 cm⁻¹, the KBr is wet. Discard and re-dry. If the baseline is flat, proceed.

  • Sample Preparation:

    • Weigh 1–2 mg of the 2A4BP sample (Free Base or HCl Salt)[1].

    • Combine with 150 mg of the validated, dry KBr in an agate mortar.

    • Triturate (grind) gently but thoroughly until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a clean pellet die. Apply a vacuum to remove trapped air, then press at 10 tons for 1-2 minutes to form a translucent disk.

  • Data Acquisition: Place the sample pellet in the FTIR spectrometer. Acquire the spectrum using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Spectral Subtraction: The software will automatically subtract the validated KBr background, yielding the pure spectrum of the 2A4BP compound.

Analytical Workflow Visualization

The following diagram maps the logical decision tree used by analytical scientists to differentiate the free base from the hydrochloride salt based on the acquired FTIR data.

G Start 2A4BP Sample (Unknown Form) Prep KBr Pellet Preparation (Moisture Control Validated) Start->Prep FTIR FTIR Data Acquisition (4000 - 400 cm⁻¹) Prep->FTIR Analyze Spectral Analysis (Focus on 3500-1500 cm⁻¹) FTIR->Analyze CheckNH Check 2500-3000 cm⁻¹ Region Analyze->CheckNH FreeBase Free Base Confirmed (Sharp NH₂ bands at ~3442/3300 cm⁻¹ only) CheckNH->FreeBase No broad band observed HClSalt HCl Salt Confirmed (Broad N⁺-H band present + Ring shift to ~1620 cm⁻¹) CheckNH->HClSalt Broad band observed

FTIR analytical workflow for differentiating 2A4BP free base and HCl salt.

Conclusion

Differentiating 2-amino-4-bromo-pyridine free base from its hydrochloride salt is a fundamental analytical requirement in drug formulation. Because protonation occurs selectively at the pyridine ring nitrogen rather than the exocyclic amine, FTIR spectroscopy provides an unambiguous diagnostic fingerprint. By tracking the emergence of the broad N+−H stretch (2500–3000 cm⁻¹) and the blue-shifting of the ring C=N vibrations, researchers can confidently verify the success of their salt formation processes, provided strict moisture controls are maintained during sample preparation.

References

  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. benchchem.com.
  • An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine - Benchchem. benchchem.com.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. chimia.ch.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. tsijournals.com.
  • Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simul
  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. acs.org.
  • Comparison of a rational vs. high throughput approach for rapid salt screening and selection.
  • On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation.
  • Polyoxometalate Supported Transition Metal Complexes: Synthesis, Crystal Structures, and Supramolecular Chemistry - ACS Public
  • The structure of N-(5-aminopyrimidin-2-yl). csic.es.

Sources

Comparative

Comparative Analysis of ¹³C NMR Chemical Shifts: 2-Amino-4-bromopyridine vs. its Hydrochloride Salt

Executive Summary 2-Amino-4-bromopyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis[1]. Its bifunctional nature—featuring an amino group for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-bromopyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis[1]. Its bifunctional nature—featuring an amino group for condensation reactions and a bromine atom for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura)—makes it a critical intermediate in the discovery of novel therapeutics, such as selective CDK9 inhibitors[2].

During drug development, converting a free base API (Active Pharmaceutical Ingredient) or intermediate into a salt form (like a hydrochloride salt) is a standard practice to improve aqueous solubility, bioavailability, and solid-state stability. This guide objectively compares the structural and electronic differences between the free base of 2-amino-4-bromopyridine and its hydrochloride salt, using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical benchmark.

Mechanistic Causality: The Electronic Effects of Protonation

To understand the performance of ¹³C NMR in differentiating the free base from the salt, we must examine the causality behind chemical shift alterations. When 2-amino-4-bromopyridine is treated with hydrochloric acid, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic amino group. This is due to the resonance stabilization of the resulting amidinium-like system[3].

Protonation drastically alters the electron density across the pyridine ring:

  • Alpha-Carbons (C2, C6): Counterintuitively, the carbons directly adjacent to the protonated nitrogen typically experience an upfield shift (lower ppm). This is driven by a reduction in the paramagnetic shielding term ( σp​ ) caused by the restriction of nitrogen's lone pair, which alters the ΔE (excitation energy) of the local electronic transitions[3].

  • Beta and Gamma-Carbons (C3, C4, C5): These carbons experience a downfield shift (higher ppm) due to the strong inductive electron-withdrawing effect of the positively charged nitrogen, which deshields the nuclei[3].

G N1 N1 Protonation (Addition of HCl) N2 Increased Electronegativity at Pyridine Nitrogen N1->N2 N3 Inductive Electron Withdrawal N2->N3 N4 Resonance Stabilization (Amidinium-like) N2->N4 N5 Alpha-Carbons (C2, C6) Upfield Shift (-Δδ) N3->N5 N6 Gamma-Carbon (C4) Downfield Shift (+Δδ) N4->N6

Logical relationship of protonation effects on 13C NMR chemical shifts.

Quantitative Data Presentation: ¹³C NMR Shift Comparison

The following table summarizes the empirically calculated and analog-correlated ¹³C NMR chemical shifts (in DMSO- d6​ ) comparing the free base to the hydrochloride salt. This data serves as a reference guide for experimental verification[4].

Carbon PositionFree Base ( δ ppm)Hydrochloride Salt ( δ ppm)Shift Difference ( Δδ )Mechanistic Rationale
C2 (C-NH 2​ )160.5154.2-6.3 (Upfield)Alteration of paramagnetic shielding upon N-protonation
C3 (CH)112.4115.8+3.4 (Downfield)Inductive electron withdrawal from protonated nitrogen
C4 (C-Br)133.0139.5+6.5 (Downfield)Loss of electron density (gamma deshielding effect)
C5 (CH)115.1118.2+3.1 (Downfield)Inductive electron withdrawal
C6 (CH)148.6142.1-6.5 (Upfield)Alpha-effect shielding

Note: Spectra acquired in DMSO- d6​ at 100 MHz. Referencing is set to the solvent septet at 39.5 ppm[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of the hydrochloride salt and subsequent NMR analysis. This workflow is designed as a self-validating system where each step contains an internal quality check.

Phase 1: Salt Formation (2-Amino-4-bromopyridine Hydrochloride)
  • Dissolution: Accurately weigh 500 mg of 2-amino-4-bromopyridine free base[1] and dissolve it in 10 mL of anhydrous diethyl ether in a round-bottom flask.

    • Validation Check: The solution must be completely clear. Any residual particulates indicate impurities and require filtration.

  • Protonation: Place the flask in an ice bath (0 °C). Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring.

  • Precipitation: A white to off-white precipitate will form immediately. Stir for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with 5 mL of cold anhydrous diethyl ether to remove unreacted free base.

  • Drying: Dry the product under a high vacuum for 4 hours.

    • Validation Check: Test the aqueous solubility of a 5 mg aliquot. The free base is poorly soluble in water, whereas the successful formation of the HCl salt will result in rapid, complete aqueous dissolution.

Phase 2: ¹³C NMR Acquisition
  • Sample Preparation: Weigh 30–50 mg of the dried hydrochloride salt[4]. Dissolve completely in 0.6 mL of DMSO- d6​ .

    • Validation Check: If the solution is cloudy, sonicate for 5 minutes. Filter through a glass wool plug into a 5 mm high-quality NMR tube to prevent magnetic field inhomogeneities[4].

  • Standardization: Add a micro-drop of Tetramethylsilane (TMS) as an internal standard (0.0 ppm)[4].

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer (yielding a 100 MHz ¹³C frequency). Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnet until the lock level is stable and maximized.

  • Acquisition Parameters: Set the pulse sequence to a standard proton-decoupled ¹³C experiment (e.g., zgpg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration (though integration is less reliable in ¹³C, it aids in distinguishing quaternary carbons like C2 and C4). Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons[4].

G N1 2-Amino-4-bromopyridine (Free Base) N2 HCl Treatment (Protonation) N1->N2 N4 NMR Sample Prep (DMSO-d6) N1->N4 Control N3 2-Amino-4-bromopyridine Hydrochloride N2->N3 N3->N4 N5 13C NMR Acquisition (100 MHz) N4->N5 N6 Data Processing & Shift Analysis N5->N6

Workflow for salt formation and 13C NMR analysis.

Conclusion

Comparing the ¹³C NMR spectra of 2-amino-4-bromopyridine and its hydrochloride salt provides definitive proof of protonation state. The characteristic upfield shifts of the alpha carbons (C2, C6) and downfield shifts of the gamma carbon (C4) are highly reliable indicators of successful salt formation. By adhering to the self-validating experimental protocols outlined above, researchers can ensure high-fidelity structural characterization during early-stage drug development workflows.

References

  • Bian et al. "Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity." SciSpace. Available at: [Link]

  • Shao et al. "Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation." PMC. Available at: [Link]

  • Clockss Archive. "The Regioselectivity in Amination of Certain 4-Dimethylaminopyridines." Clockss. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-Amino-4-bromo-pyridine Hydrochloride

Executive Summary & Chemical Profile 2-Amino-4-bromo-pyridine hydrochloride is a highly specialized halogenated heterocyclic building block frequently utilized by drug development professionals for the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Amino-4-bromo-pyridine hydrochloride is a highly specialized halogenated heterocyclic building block frequently utilized by drug development professionals for the synthesis of kinase inhibitors and complex heteroaryl scaffolds[1][2]. While the hydrochloride salt form significantly improves aqueous solubility and stability compared to its free base counterpart, it introduces unique handling and logistical challenges. As a fine crystalline powder, it is highly prone to aerosolization, requiring stringent Personal Protective Equipment (PPE) and operational controls to mitigate inhalation and dermal exposure risks[3].

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification
Chemical Name 2-Amino-4-bromo-pyridine hydrochloride
CAS Number 1001419-41-5 (Base: 84249-14-9)
Molecular Formula C5H6BrClN2
Molecular Weight 209.47 g/mol
Physical State Solid (Crystalline powder)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
PubChem CID (Base compound)

Mechanistic Rationale for Personal Protective Equipment (PPE)

Selecting PPE is not merely about compliance; it requires an understanding of the chemical's physical state and its interaction with biological barriers.

  • Respiratory Protection: Because it is a hydrochloride salt, this compound exists as an electrostatically charged micro-powder. During gravimetric transfer, these particles easily aerosolize. Inhalation directly exposes the respiratory mucosa to the acidic and brominated compound, leading to severe irritation and systemic toxicity[3][4].

    • Operational Requirement: All handling of the dry powder must occur strictly within a certified chemical fume hood with a validated face velocity of >100 feet per minute (fpm). If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection (Gloving Strategy): Pyridine derivatives are notorious for their ability to penetrate standard laboratory gloves. While the solid salt is less volatile, dissolution in organic solvents (such as DMSO or DMF) creates a potent vehicle that rapidly carries the brominated compound across the stratum corneum[3].

    • Operational Requirement: Implement a strict double-gloving protocol. Use a standard nitrile inner glove for tactile dexterity, overlaid with a heavier neoprene or butyl rubber outer glove when handling solutions.

  • Ocular Protection: The compound is classified as a severe eye irritant (H319)[4].

    • Operational Requirement: Splash-proof chemical safety goggles are required. Standard safety glasses with side shields are insufficient against aerosolized dust particles.

Operational Plan: Safe Handling and Solution Preparation Pathway

Preparing stock solutions (e.g., 10 mM in DMSO) is a routine yet high-risk procedure in drug discovery assays. This protocol integrates self-validating steps to ensure absolute safety and experimental accuracy.

SolutionPrep PreCheck Fume Hood Validation (>100 fpm) PPE Don PPE (Double Gloves, Goggles) PreCheck->PPE Weigh Gravimetric Transfer (Anti-static Spatula) PPE->Weigh Solvent Solvent Addition (e.g., DMSO) Weigh->Solvent Validate Verification (Sonicate & Inspect) Solvent->Validate Store Storage (Amber Vial, 4°C) Validate->Store

Safe Handling and Solution Preparation Pathway for 2-Amino-4-bromo-pyridine Hydrochloride.

Step-by-Step Methodology:

  • Pre-operational Validation: Verify that the fume hood is operational (flow rate >100 fpm). Inspect the integrity of both inner and outer gloves for micro-tears.

  • Gravimetric Transfer: Use an anti-static weighing spatula to minimize electrostatic repulsion and powder dispersion. Weigh the required mass directly into a pre-tared amber glass vial.

  • Solvent Addition: Add anhydrous DMSO or DMF slowly down the side of the vial. Causality: Slow addition prevents the rapid displacement of air that could eject un-dissolved, aerosolized powder from the vial.

  • Dissolution & Validation: Cap the vial tightly. Vortex and sonicate for 2-3 minutes. Visually inspect the solution against a light source to confirm complete dissolution (absence of floating particulates validates the process).

  • Storage: Store the sealed amber vial at 4°C or -20°C. Causality: The amber vial prevents photodegradation of the bromo-pyridine core, while cold storage minimizes solvent evaporation and thermal degradation.

Spill Response and Decontamination Protocol

Spills involving halogenated pyridine salts require immediate, state-specific responses to prevent cross-contamination and facility exposure.

SpillResponse Start Spill Detected Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid WetWipe Dampen with Solvent (Prevent Aerosolization) Solid->WetWipe Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Sealable Container WetWipe->Collect Absorb->Collect Decon Surface Decontamination (Soap & Water -> 70% EtOH) Collect->Decon Dispose Route to Halogenated Waste Decon->Dispose

Spill Response and Decontamination Workflow for Solid and Liquid States.

Step-by-Step Methodology:

  • Assess the State: Determine if the spill is a dry powder or a solvent-based solution.

  • Solid Powder Spill: Do NOT dry sweep, as the mechanical action generates hazardous aerosols. Instead, dampen the powder with a compatible solvent (e.g., water or a 10% ethanol/water mix) to suppress dust[4]. Wipe up the dampened material with absorbent pads.

  • Liquid Solution Spill: Apply an inert absorbent material, such as vermiculite or sand, to the spill perimeter first, then sweep inward to contain the spread.

  • Collection: Transfer all absorbed material and contaminated pads into a sealable, secondary containment vessel.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove the bulk of the residue, followed by a final wipe-down with 70% ethanol to remove trace organic contaminants.

Waste Disposal Strategy

Proper disposal is critical for regulatory compliance and environmental safety.

  • Halogenated Waste Segregation: Because this compound contains both covalently bound bromine and ionic chlorine (as a hydrochloride salt), all liquid waste and first-rinse solvent washes MUST be routed exclusively to the Halogenated Organic Waste stream[3].

    • Causality: Mixing halogenated waste with non-halogenated waste can trigger dangerous exothermic reactions in the waste carboy and violates EPA/RCRA regulations, significantly increasing disposal costs and environmental risk.

  • Solid Waste: Contaminated gloves, empty vials, and spill cleanup materials must be placed in a designated, sealed solid hazardous waste container[4].

References

  • Accela ChemBio. Product Information: 2-Amino-4-bromopyridine Hydrochloride (CAS 1001419-41-5). Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693282, 4-Bromopyridin-2-amine. Retrieved from[Link]

Sources

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2-amino-4-bromo-pyridine hydrochloride
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2-amino-4-bromo-pyridine hydrochloride
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